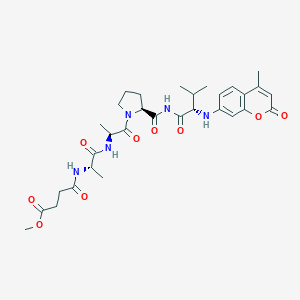

甲氧基琥珀酰-Ala-Ala-Pro-Val-AMC

描述

. 由于该化合物在酶促裂解后能够产生荧光信号,因此它被广泛应用于生物化学研究,成为研究弹性蛋白酶活性的宝贵工具。

科学研究应用

甲氧基琥珀酰-丙氨酸-丙氨酸-脯氨酸-缬氨酸-AMC 由于其荧光特性而广泛应用于科学研究。它的一些应用包括:

生物化学: 用作底物研究各种生物样品中弹性蛋白酶的活性.

免疫学: 用于测定中性粒细胞和其他免疫细胞中弹性蛋白酶活性的测定.

药理学: 用于药物发现筛选弹性蛋白酶抑制剂.

作用机制

甲氧基琥珀酰-丙氨酸-丙氨酸-脯氨酸-缬氨酸-AMC 通过充当弹性蛋白酶的底物来发挥作用。甲氧基琥珀酰肽 AAPV 被弹性蛋白酶特异性识别和水解,释放出荧光 AMC 部分。 可以定量测量这种荧光以确定弹性蛋白酶的活性 . 参与的分子靶标是弹性蛋白酶的活性位点,它催化水解反应 .

类似化合物:

N-琥珀酰-丙氨酸-丙氨酸-脯氨酸-苯丙氨酸-7-酰胺-4-甲基香豆素: 另一种弹性蛋白酶的荧光底物,但具有不同的肽序列.

N-对甲苯磺酰-甘氨酸-脯氨酸-精氨酸 7-酰胺-4-甲基香豆素盐酸盐: 胰蛋白酶样蛋白酶的底物.

N-乙酰-异亮氨酸-谷氨酸-脯氨酸-天冬氨酸-7-酰胺-4-甲基香豆素: 用于 caspase 活性测定.

独特性: 甲氧基琥珀酰-丙氨酸-丙氨酸-脯氨酸-缬氨酸-AMC 由于其对弹性蛋白酶的高度特异性和水解后能够产生强烈的荧光信号而独一无二。 这使其成为研究各种生物和医学研究应用中弹性蛋白酶活性的高度灵敏和可靠的底物 .

生化分析

Biochemical Properties

MeOSuc-Ala-Ala-Pro-Val-AMC interacts with human leukocyte and porcine pancreatic elastase . The methoxy succinyl (MeO-Suc) peptide AAPV in MeOSuc-Ala-Ala-Pro-Val-AMC is avidly hydrolyzed by these elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase . This peptidyl-AMC substrate detects as little as 11 pM human leukocyte elastase and 18 pM porcine pancreatic elastase .

Cellular Effects

The hydrolysis of MeOSuc-Ala-Ala-Pro-Val-AMC by elastases can influence cell function . The product of this reaction is a peptide of low fluorescence that can be detected and quantified, providing a measure of elastase activity within the cell

Molecular Mechanism

The molecular mechanism of action of MeOSuc-Ala-Ala-Pro-Val-AMC involves its interaction with elastases . The MeO-Suc peptide AAPV in MeOSuc-Ala-Ala-Pro-Val-AMC is hydrolyzed by these enzymes, releasing AMC . This reaction can be used to measure the activity of elastases, providing insight into their role in various biological processes .

Temporal Effects in Laboratory Settings

The temporal effects of MeOSuc-Ala-Ala-Pro-Val-AMC in laboratory settings are largely dependent on the stability of the compound and the duration of the experiment . The compound is stable for at least 4 years when stored at -20°C

Metabolic Pathways

Given that this compound is a substrate for elastases, it is likely involved in pathways related to these enzymes .

Transport and Distribution

Given that this compound is a substrate for elastases, it is likely transported to locations where these enzymes are present .

Subcellular Localization

Given that this compound is a substrate for elastases, it is likely localized to areas where these enzymes are present .

准备方法

合成路线及反应条件: 甲氧基琥珀酰-丙氨酸-丙氨酸-脯氨酸-缬氨酸-AMC 的合成涉及将甲氧基琥珀酰 (MeO-Suc) 肽 AAPV 与 7-氨基-4-甲基香豆素 (AMC) 偶联。 反应通常在温和条件下进行,使用偶联试剂,例如 N,N'-二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS),在二甲基甲酰胺 (DMF) 等有机溶剂中 .

工业生产方法: 甲氧基琥珀酰-丙氨酸-丙氨酸-脯氨酸-缬氨酸-AMC 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 然后使用重结晶或色谱等技术对产物进行纯化,以达到所需的质量 .

化学反应分析

反应类型: 甲氧基琥珀酰-丙氨酸-丙氨酸-脯氨酸-缬氨酸-AMC 主要在暴露于弹性蛋白酶时发生水解。 弹性蛋白酶水解甲氧基琥珀酰肽 AAPV,释放出荧光 AMC 部分 .

常用试剂和条件:

形成的主要产物: 甲氧基琥珀酰-丙氨酸-丙氨酸-脯氨酸-缬氨酸-AMC 水解形成的主要产物是 7-氨基-4-甲基香豆素 (AMC),它具有荧光 .

相似化合物的比较

N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate for elastase, but with a different peptide sequence.

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride: A substrate for trypsin-like proteases.

N-Acetyl-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin: Used for caspase activity assays.

Uniqueness: MeOSuc-Ala-Ala-Pro-Val-AMC is unique due to its high specificity for elastase enzymes and its ability to generate a strong fluorescent signal upon hydrolysis. This makes it a highly sensitive and reliable substrate for studying elastase activity in various biological and medical research applications .

生物活性

MeOSuc-Ala-Ala-Pro-Val-AMC, also referred to as MeOSuc-AAPV-AMC, is a fluorogenic substrate primarily used to study the enzymatic activity of serine proteases, particularly neutrophil elastase and porcine pancreatic elastase. This compound has garnered attention due to its specificity and sensitivity in detecting elastase activity, which plays a crucial role in various biological processes and diseases.

- Molecular Formula : C₃₁H₄₁N₅O₉

- Molecular Weight : 627.685 g/mol

- CAS Number : 72252-90-5

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 983.7 ± 65.0 °C at 760 mmHg

- Excitation/Emission Wavelengths : Ex = 380 nm, Em = 460 nm

MeOSuc-AAPV-AMC acts as a substrate for elastases by undergoing cleavage at the peptide bond between the proline and valine residues. This cleavage releases the fluorescent moiety 7-amino-4-methylcoumarin (AMC), allowing for real-time monitoring of enzymatic activity through fluorescence measurements. The kinetic parameters of this substrate have been characterized, with a Michaelis-Menten constant (Km) of approximately 362 μM for human leukocyte elastase .

Enzymatic Activity Assays

MeOSuc-AAPV-AMC is extensively used in assays to quantify elastase activity in various biological samples, including serum and tissue extracts. Its application has been demonstrated in studies investigating the role of neutrophil elastase in inflammatory conditions, such as chronic obstructive pulmonary disease (COPD) and infections caused by Moraxella catarrhalis.

Table 1: Summary of Enzymatic Activity Studies Using MeOSuc-AAPV-AMC

Case Studies

-

Neutrophil Elastase in Inflammation :

A study investigated the role of neutrophil elastase in modulating bacterial virulence factors in M. catarrhalis. The use of MeOSuc-AAPV-AMC allowed researchers to confirm that neutrophil elastase cleaved specific outer membrane proteins, enhancing susceptibility to complement-mediated lysis . -

Detection of Elastase Activity :

In a clinical setting, MeOSuc-AAPV-AMC was employed to measure elastase levels in patients with COPD. Elevated levels correlated with disease severity, suggesting its potential as a biomarker for monitoring inflammatory responses .

Research Findings

Recent research highlights the versatility of MeOSuc-AAPV-AMC beyond mere substrate use:

- Fluorescence-Based Detection : The compound's ability to provide real-time fluorescence data makes it invaluable for dynamic studies on proteolytic activities under varying physiological conditions.

- Substrate Specificity : Comparative studies have shown that MeOSuc-AAPV-AMC exhibits higher sensitivity towards human leukocyte elastase compared to other substrates, making it a preferred choice in protease assays .

属性

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEUDEVBFFPSEI-NFHWZJRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。